Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate
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Overview
Description
Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a complex molecular structure, which includes a chromen-3-yl group, a cyanomethoxy group, and a benzoate ester linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate typically involves multiple steps, starting with the preparation of the chromen-3-yl core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the chromen-3-yl group, leading to the formation of different oxidation states.
Reduction: Reduction reactions can target the cyanomethoxy group, potentially converting it into other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different chromen-3-yl derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The chromen-3-yl group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The cyanomethoxy group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-[7-(methoxymethoxy)-4-oxochromen-3-yl]oxybenzoate
- Propyl 4-[7-(ethoxymethoxy)-4-oxochromen-3-yl]oxybenzoate
- Propyl 4-[7-(hydroxymethoxy)-4-oxochromen-3-yl]oxybenzoate
Uniqueness
Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-2-10-26-21(24)14-3-5-15(6-4-14)28-19-13-27-18-12-16(25-11-9-22)7-8-17(18)20(19)23/h3-8,12-13H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZQDALLPDECRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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